(3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[3-[[(1S)-1-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfooxyphenyl)propanoyl]amino]pentyl]amino]-3-oxopropanoyl]amino]propanoyl]-methylamino]hexanoyl]amino]-4-oxobutanoic acid (3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[3-[[(1S)-1-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfooxyphenyl)propanoyl]amino]pentyl]amino]-3-oxopropanoyl]amino]propanoyl]-methylamino]hexanoyl]amino]-4-oxobutanoic acid
Brand Name: Vulcanchem
CAS No.: 130930-59-5
VCID: VC0148980
InChI: InChI=1S/C53H71N9O15S/c1-7-9-20-42(50(70)58-40(29-46(65)66)48(68)57-38(47(54)67)26-32-16-12-11-13-17-32)62(6)51(71)41(28-34-31-55-37-19-15-14-18-36(34)37)56-44(63)30-45(64)60-43(21-10-8-2)61-49(69)39(59-52(72)76-53(3,4)5)27-33-22-24-35(25-23-33)77-78(73,74)75/h11-19,22-25,31,38-43,55H,7-10,20-21,26-30H2,1-6H3,(H2,54,67)(H,56,63)(H,57,68)(H,58,70)(H,59,72)(H,60,64)(H,61,69)(H,65,66)(H,73,74,75)/t38-,39-,40-,41-,42-,43-/m0/s1
SMILES: CCCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)N(C)C(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CC(=O)NC(CCCC)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)OC(C)(C)C
Molecular Formula: C53H71N9O15S
Molecular Weight: 1106.259

(3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[3-[[(1S)-1-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfooxyphenyl)propanoyl]amino]pentyl]amino]-3-oxopropanoyl]amino]propanoyl]-methylamino]hexanoyl]amino]-4-oxobutanoic acid

CAS No.: 130930-59-5

Cat. No.: VC0148980

Molecular Formula: C53H71N9O15S

Molecular Weight: 1106.259

* For research use only. Not for human or veterinary use.

(3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[3-[[(1S)-1-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfooxyphenyl)propanoyl]amino]pentyl]amino]-3-oxopropanoyl]amino]propanoyl]-methylamino]hexanoyl]amino]-4-oxobutanoic acid - 130930-59-5

Specification

CAS No. 130930-59-5
Molecular Formula C53H71N9O15S
Molecular Weight 1106.259
IUPAC Name (3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[3-[[(1S)-1-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfooxyphenyl)propanoyl]amino]pentyl]amino]-3-oxopropanoyl]amino]propanoyl]-methylamino]hexanoyl]amino]-4-oxobutanoic acid
Standard InChI InChI=1S/C53H71N9O15S/c1-7-9-20-42(50(70)58-40(29-46(65)66)48(68)57-38(47(54)67)26-32-16-12-11-13-17-32)62(6)51(71)41(28-34-31-55-37-19-15-14-18-36(34)37)56-44(63)30-45(64)60-43(21-10-8-2)61-49(69)39(59-52(72)76-53(3,4)5)27-33-22-24-35(25-23-33)77-78(73,74)75/h11-19,22-25,31,38-43,55H,7-10,20-21,26-30H2,1-6H3,(H2,54,67)(H,56,63)(H,57,68)(H,58,70)(H,59,72)(H,60,64)(H,61,69)(H,65,66)(H,73,74,75)/t38-,39-,40-,41-,42-,43-/m0/s1
Standard InChI Key VAOHSQOKAFEGKH-KHVQSSSXSA-N
SMILES CCCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)N(C)C(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CC(=O)NC(CCCC)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)OC(C)(C)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator